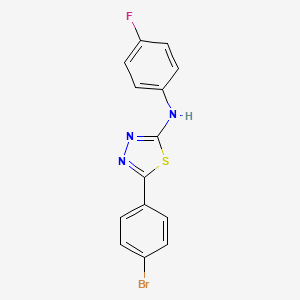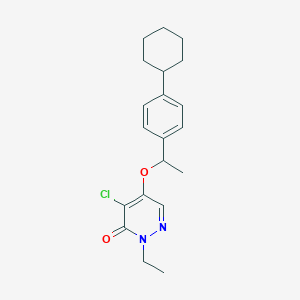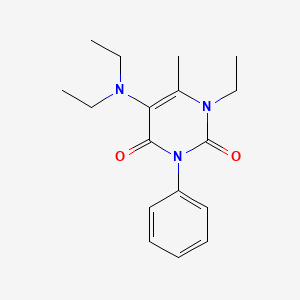
1-Ethoxyethyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxyethyl carbonochloridate is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.
Méthodes De Préparation
1-Ethoxyethyl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods often involve the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely.
Analyse Des Réactions Chimiques
1-Ethoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxyethanol and hydrochloric acid.
Reduction: It can be reduced to form 1-ethoxyethanol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethoxyethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent for introducing the ethoxyethyl protecting group in organic synthesis.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparaison Avec Des Composés Similaires
1-Ethoxyethyl carbonochloridate can be compared with other similar compounds such as:
Ethyl chloroformate: Similar in structure but lacks the ethoxyethyl group.
Benzyl chloroformate: Contains a benzyl group instead of an ethoxyethyl group.
Chloroethyl chloroformate: Contains a chloroethyl group.
The uniqueness of this compound lies in its ethoxyethyl group, which provides different reactivity and selectivity compared to other chloroformates.
Propriétés
Numéro CAS |
61464-97-9 |
|---|---|
Formule moléculaire |
C5H9ClO3 |
Poids moléculaire |
152.57 g/mol |
Nom IUPAC |
1-ethoxyethyl carbonochloridate |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3 |
Clé InChI |
LBIPGQKQEGEDRL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)


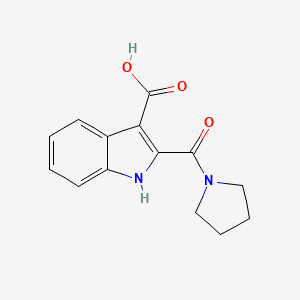

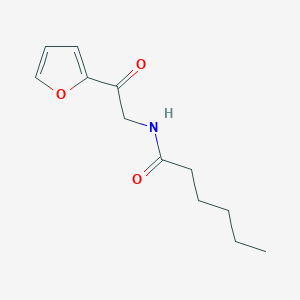
![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
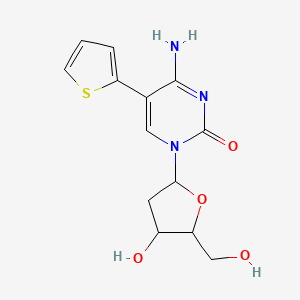
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)

